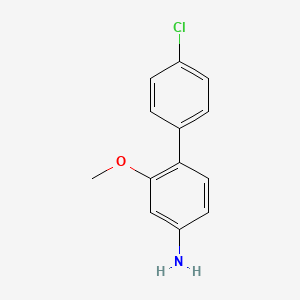

4-(4-Chlorophenyl)-3-methoxyaniline

Description

4-(4-Chlorophenyl)-3-methoxyaniline is an aromatic amine characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a 4-chlorophenyl group (-C₆H₄Cl) at the 4-position. This compound belongs to the aniline derivatives family, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-3-methoxyaniline |

InChI |

InChI=1S/C13H12ClNO/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,15H2,1H3 |

InChI Key |

SGTAEKUPGBESBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Derivatives

4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline

- Structural Differences : Incorporates a diazenyl (-N=N-) group between the 4-chlorophenyl and aniline rings.

- Key Properties : Crystallizes in a trans configuration about the diazenyl group, enhancing planarity and π-π stacking interactions .

- Applications : Primarily studied for crystallographic behavior rather than biological activity.

4-(4-Bromophenyl)-3-methoxyaniline

4-(Difluoromethoxy)-3-methoxyaniline

- Structural Differences : Substitutes the 4-chlorophenyl group with a difluoromethoxy (-OCF₂H) moiety.

- Key Properties: Lower molecular weight (189.16 vs.

Table 1: Physical and Structural Comparison of Substituted Anilines

| Compound | Molecular Formula | Molecular Weight | Substituents | Notable Features |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-3-methoxyaniline | C₁₃H₁₂ClNO | 233.69 | 4-Cl, 3-OCH₃ | Balanced electronic effects |

| 4-[(4-Chlorophenyl)diazenyl]-3-methoxyaniline | C₁₃H₁₁ClN₃O | 260.70 | Diazenyl, 3-OCH₃ | Trans-configuration, planar |

| 4-(4-Bromophenyl)-3-methoxyaniline | C₁₃H₁₂BrNO | 278.14 | 4-Br, 3-OCH₃ | Enhanced electron withdrawal |

| 4-(Difluoromethoxy)-3-methoxyaniline | C₈H₉F₂NO₂ | 189.16 | 3-OCH₃, 4-OCF₂H | High polarity, low molecular weight |

Heterocyclic Analogues with Antifungal Activity

TRI [(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline]

PYR [1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one]

- Structural Features: Pyridinone heterocycle with dual 4-chlorophenyl groups.

- Activity : Potent antifungal activity (MIC₅₀ = 4 µg/mL) attributed to hydrogen bonding via the -NH- linker and hydrophobic interactions with fungal membranes .

Key Contrasts :

- The target compound lacks the N-heterocycles and -NH- linkers critical for antifungal activity in TRI and PYR.

- Substituent positioning (para vs. meta) may influence target binding specificity.

Pharmaceutical Derivatives with 4-Chlorophenyl Moieties

Levocetirizine Dihydrochloride

SARS-CoV-2 Inhibitor Candidates

- Example: 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol.

- Activity : Chlorophenyl hydrazinyl group enhances binding to viral proteases .

Key Contrasts :

- The target compound’s simpler structure lacks the complex pharmacophores (e.g., piperazine, triazole) required for receptor binding or enzymatic inhibition.

Research Findings and Implications

- Structural Insights : The absence of a diazenyl or heterocyclic group in 4-(4-Chlorophenyl)-3-methoxyaniline limits its direct antifungal or antiviral activity compared to TRI, PYR, or triazole derivatives .

- Electronic Properties : The chlorine and methoxy groups create a push-pull electronic system, which could be exploited in materials science (e.g., organic semiconductors) .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 2–3 mol% | Maximizes C–N coupling |

| Temperature | 100°C | Balances kinetics/degradation |

| Solvent | DMF | Enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.